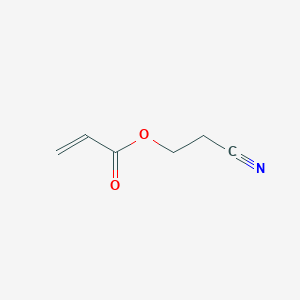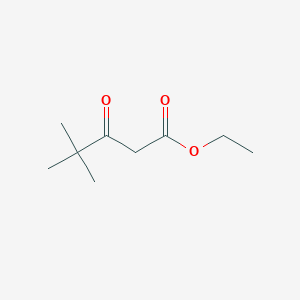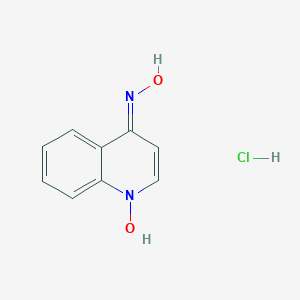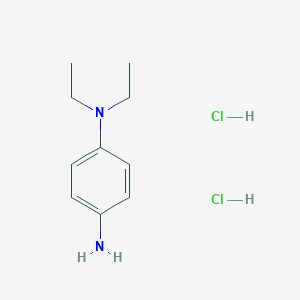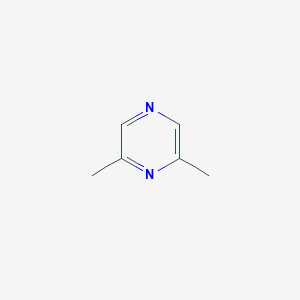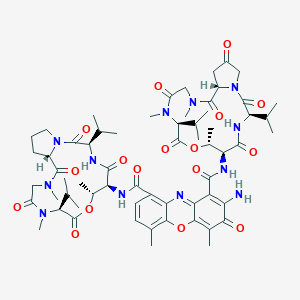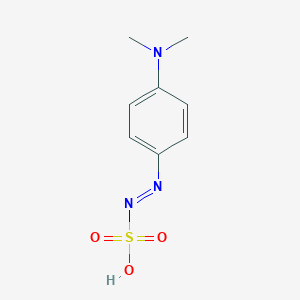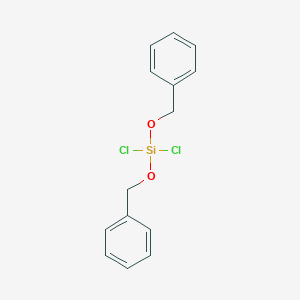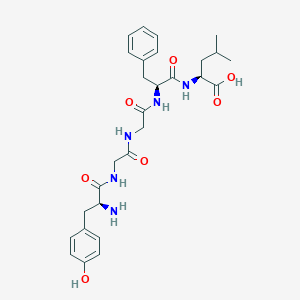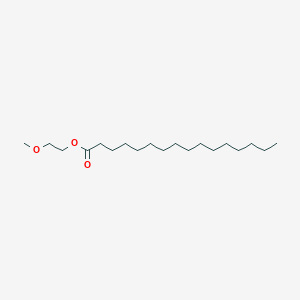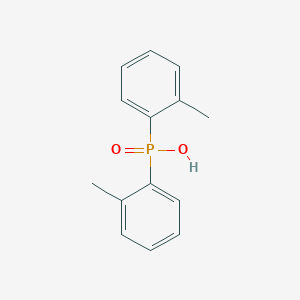![molecular formula C9H12O5 B092298 (1R,2S,6S,8R)-4,4-Dimethyl-3,5,9,11-tetraoxatricyclo[6.2.1.02,6]undecan-7-one CAS No. 17073-94-8](/img/structure/B92298.png)
(1R,2S,6S,8R)-4,4-Dimethyl-3,5,9,11-tetraoxatricyclo[6.2.1.02,6]undecan-7-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,2S,6S,8R)-4,4-Dimethyl-3,5,9,11-tetraoxatricyclo[6.2.1.02,6]undecan-7-one, also known as DMTU, is a cyclic acetal compound that has been widely used in scientific research. DMTU has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for investigating various biological processes. In
Mecanismo De Acción
(1R,2S,6S,8R)-4,4-Dimethyl-3,5,9,11-tetraoxatricyclo[6.2.1.02,6]undecan-7-one acts as a scavenger of RNS and ROS by reacting with them to form stable adducts. This prevents the RNS and ROS from damaging cellular components such as DNA, proteins, and lipids. Additionally, (1R,2S,6S,8R)-4,4-Dimethyl-3,5,9,11-tetraoxatricyclo[6.2.1.02,6]undecan-7-one has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a key role in regulating the cellular antioxidant response.
Efectos Bioquímicos Y Fisiológicos
(1R,2S,6S,8R)-4,4-Dimethyl-3,5,9,11-tetraoxatricyclo[6.2.1.02,6]undecan-7-one has been shown to have a variety of biochemical and physiological effects. In addition to its antioxidant properties, (1R,2S,6S,8R)-4,4-Dimethyl-3,5,9,11-tetraoxatricyclo[6.2.1.02,6]undecan-7-one has been shown to inhibit platelet aggregation, reduce blood pressure, and improve endothelial function. (1R,2S,6S,8R)-4,4-Dimethyl-3,5,9,11-tetraoxatricyclo[6.2.1.02,6]undecan-7-one has also been shown to have neuroprotective effects, protecting against oxidative stress-induced neuronal damage and improving cognitive function in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of (1R,2S,6S,8R)-4,4-Dimethyl-3,5,9,11-tetraoxatricyclo[6.2.1.02,6]undecan-7-one is its ability to scavenge RNS and ROS without affecting other cellular processes. This allows researchers to investigate the specific role of oxidative stress in various biological processes. However, one limitation of (1R,2S,6S,8R)-4,4-Dimethyl-3,5,9,11-tetraoxatricyclo[6.2.1.02,6]undecan-7-one is that it can react with other compounds in the cell, potentially leading to off-target effects.
Direcciones Futuras
There are several potential future directions for research on (1R,2S,6S,8R)-4,4-Dimethyl-3,5,9,11-tetraoxatricyclo[6.2.1.02,6]undecan-7-one. One area of interest is its potential as a therapeutic agent for various diseases, including cardiovascular disease, neurodegenerative diseases, and cancer. Additionally, further research is needed to better understand the mechanisms underlying (1R,2S,6S,8R)-4,4-Dimethyl-3,5,9,11-tetraoxatricyclo[6.2.1.02,6]undecan-7-one's effects on cellular signaling pathways and gene expression. Finally, the development of new analogs of (1R,2S,6S,8R)-4,4-Dimethyl-3,5,9,11-tetraoxatricyclo[6.2.1.02,6]undecan-7-one with improved pharmacokinetic properties may lead to the development of more potent and selective antioxidant agents.
Métodos De Síntesis
(1R,2S,6S,8R)-4,4-Dimethyl-3,5,9,11-tetraoxatricyclo[6.2.1.02,6]undecan-7-one can be synthesized through a multistep process involving the reaction of 2,2-dimethyl-1,3-dioxane-4,6-dione with 1,2-diaminoethane in the presence of a Lewis acid catalyst. The resulting product can be further purified through recrystallization to obtain (1R,2S,6S,8R)-4,4-Dimethyl-3,5,9,11-tetraoxatricyclo[6.2.1.02,6]undecan-7-one in high yields.
Aplicaciones Científicas De Investigación
(1R,2S,6S,8R)-4,4-Dimethyl-3,5,9,11-tetraoxatricyclo[6.2.1.02,6]undecan-7-one has been widely used in scientific research to investigate a variety of biological processes. One of the main applications of (1R,2S,6S,8R)-4,4-Dimethyl-3,5,9,11-tetraoxatricyclo[6.2.1.02,6]undecan-7-one is as a scavenger of reactive nitrogen species (RNS) and reactive oxygen species (ROS). (1R,2S,6S,8R)-4,4-Dimethyl-3,5,9,11-tetraoxatricyclo[6.2.1.02,6]undecan-7-one has been shown to protect against oxidative stress and inflammation in various cell types, including endothelial cells, neurons, and cardiomyocytes.
Propiedades
Número CAS |
17073-94-8 |
|---|---|
Nombre del producto |
(1R,2S,6S,8R)-4,4-Dimethyl-3,5,9,11-tetraoxatricyclo[6.2.1.02,6]undecan-7-one |
Fórmula molecular |
C9H12O5 |
Peso molecular |
200.19 g/mol |
Nombre IUPAC |
(1R,2S,6S,8R)-4,4-dimethyl-3,5,9,11-tetraoxatricyclo[6.2.1.02,6]undecan-7-one |
InChI |
InChI=1S/C9H12O5/c1-9(2)13-6-4-3-11-8(12-4)5(10)7(6)14-9/h4,6-8H,3H2,1-2H3/t4-,6+,7-,8-/m1/s1 |
Clave InChI |
OWLCVCZDWVHESM-PXBUCIJWSA-N |
SMILES isomérico |
CC1(O[C@H]2[C@H]3CO[C@H](O3)C(=O)[C@H]2O1)C |
SMILES |
CC1(OC2C3COC(O3)C(=O)C2O1)C |
SMILES canónico |
CC1(OC2C3COC(O3)C(=O)C2O1)C |
Sinónimos |
1,6-Anhydro-3-O,4-O-isopropylidene-β-D-lyxo-2-hexosulopyranose |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



